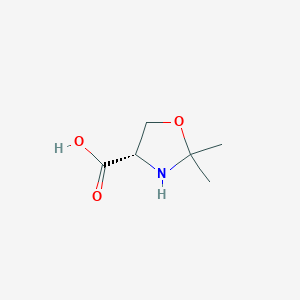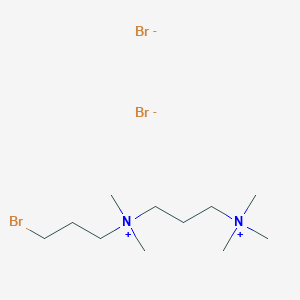
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, also known as MitoBRON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to possess unique properties that make it useful in various biochemical and physiological studies.
作用機序
The mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is not fully understood. However, it is believed that this compound works by selectively accumulating in the mitochondria of cells and disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to induce mitochondrial depolarization and inhibit mitochondrial respiration, which can lead to the activation of cell death pathways.
生化学的および生理学的効果
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has also been shown to protect against ischemia-reperfusion injury in the heart by reducing oxidative stress and preserving mitochondrial function. Additionally, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide in lab experiments is its ability to selectively accumulate in the mitochondria of cells. This makes it useful in studying mitochondrial function and dysfunction. Another advantage of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its ability to induce apoptosis in cancer cells, which makes it useful in developing new cancer therapies. However, one of the main limitations of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its potential toxicity. This compound can induce cell death in both cancer and non-cancer cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. One potential direction is the development of new cancer therapies that utilize N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. Another potential direction is the investigation of the role of mitochondria in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide and its potential toxicity in different cell types.
Conclusion
In conclusion, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to selectively accumulate in the mitochondria of cells and disrupt mitochondrial function, which makes it useful in studying mitochondrial function and dysfunction. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, and further research is needed to fully understand its potential applications in the field of medicine.
合成法
The synthesis of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide involves the reaction of N,N,N',N'-tetramethyl-1,3-propanediamine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrobromic acid to obtain the final product, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. The yield of this reaction is typically around 50-60%, and the purity of the final product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various applications in scientific research. One of the most significant applications is its use as a mitochondrial-targeting agent. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide can selectively accumulate in the mitochondria of cells, which makes it useful in studying mitochondrial function and dysfunction. This compound has been used in various studies to investigate the role of mitochondria in diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
CAS番号 |
159650-65-4 |
|---|---|
製品名 |
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide |
分子式 |
C11H27Br3N2 |
分子量 |
427.06 g/mol |
IUPAC名 |
3-bromopropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
InChI |
InChI=1S/C11H27BrN2.2BrH/c1-13(2,3)9-7-11-14(4,5)10-6-8-12;;/h6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChIキー |
XEIMZVIKPOLJES-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
正規SMILES |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
同義語 |
N-(3-bromopropyl)-N,N,N'N',N'-pentamethyl-1,3-propanediammonium TAP2-1,3-propanedi(ammonium bromide) TAP2-B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



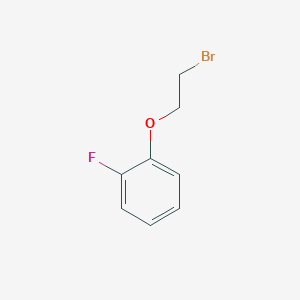
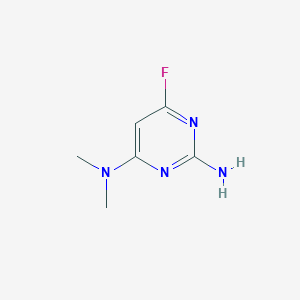
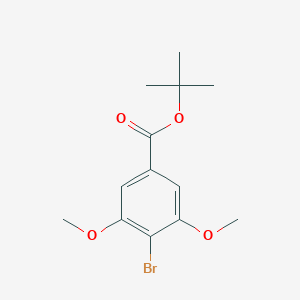
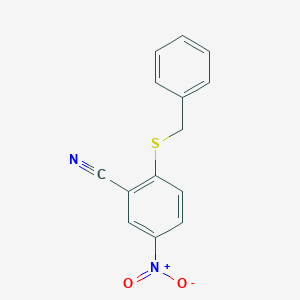
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
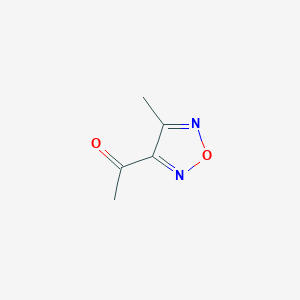
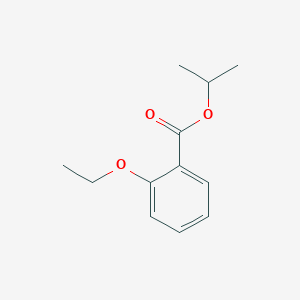
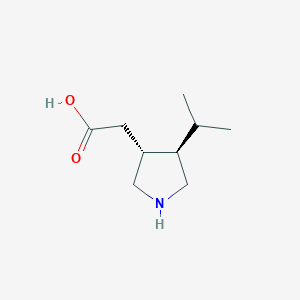
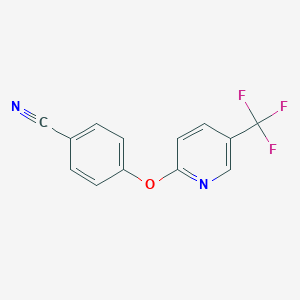
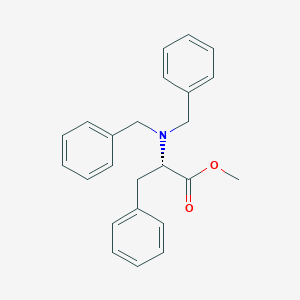
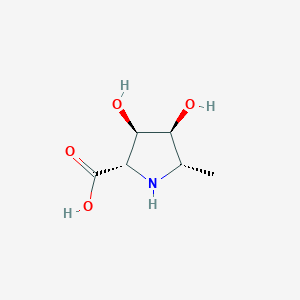
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
